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Compound of Interest

Compound Name: Tebapivat

Cat. No.: B15144790 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the dosage, administration, and

experimental protocols for Tebapivat (AG-946), an investigational oral, allosteric activator of

the pyruvate kinase (PK) enzyme, in clinical trials for Sickle Cell Disease (SCD) and

Myelodysplastic Syndromes (MDS).

Quantitative Data Summary
The following tables summarize the dosage and administration of Tebapivat in key clinical

trials.

Table 1: Tebapivat Dosage and Administration in Sickle Cell Disease (SCD)
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Clinical Trial

Identifier
Phase Dosage

Administratio

n Route

Treatment

Duration

Patient

Population

NCT0692497

0
Dose-Finding

2.5 mg, 5.0

mg, or 7.5 mg

once daily

(QD)[1][2]

Oral (tablet)

[1]

12-week

double-blind

period, with

an optional

52-week

open-label

extension[1]

[2]

Patients with

SCD (HbSS,

HbSC, HbS/

β0-

thalassemia,

HbS/β+-

thalassemia,

or other

variants)

aged 16

years and

older[2][3]

NCT0453679

2
1

2 mg or 5 mg

once daily

(QD)[4]

Oral 28 days[4]
Adult patients

with SCD[4]
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Clinical Trial

Identifier
Phase Dosage

Administratio

n Route

Treatment

Duration

Patient

Population

NCT0549044

6
2a/2b

Phase 2a: 5

mg once daily

(QD). Phase

2b: Three

different dose

levels are

being

evaluated.[5]

Oral

Phase 2a: Up

to 16 weeks,

with an

optional

extension of

up to 156

weeks.

Phase 2b: Up

to 24 weeks,

with an

optional

extension of

up to 156

weeks.[5]

Patients with

anemia due

to lower-risk

MDS[6][7][8]

Mechanism of Action: Pyruvate Kinase Activation
Tebapivat is a novel pyruvate kinase (PK) activator that targets the red blood cell-specific

isoform (PKR) and the M2 isoform (PKM2).[9] In red blood cells, the activation of PKR has a

dual effect on the underlying pathophysiology of sickle cell disease:

Increased ATP Production: Enhanced PKR activity increases the production of adenosine

triphosphate (ATP).[10][11] ATP is crucial for maintaining red blood cell membrane integrity

and function.[10]

Decreased 2,3-DPG Levels: PKR activation leads to a reduction in the glycolytic

intermediate 2,3-diphosphoglycerate (2,3-DPG).[10][11] Lower levels of 2,3-DPG increase

hemoglobin's affinity for oxygen, which in turn reduces the polymerization of sickle

hemoglobin (HbS).[10]

This mechanism is hypothesized to reduce red blood cell sickling, decrease hemolysis, and

improve anemia.[10][12]
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Signaling Pathway
The following diagram illustrates the proposed signaling pathway of Tebapivat in red blood

cells.

Red Blood Cell

Tebapivat Pyruvate Kinase (PKR)Activates GlycolysisCatalyzes final step

ATP Increased

2,3-DPG Decreased

Improved Membrane
Integrity

Increased O2 Affinity
of Hemoglobin

Reduced HbS
Polymerization

Click to download full resolution via product page

Tebapivat's Mechanism of Action in Red Blood Cells.

Experimental Protocols
The following sections detail the methodologies for key experiments in Tebapivat clinical trials.

Patient Screening and Eligibility
Inclusion Criteria (Sickle Cell Disease - NCT06924970):[2][3]

Documented diagnosis of SCD (HbSS, HbSC, HbS/β0-thalassemia, HbS/β+-thalassemia, or

other variants).

Hemoglobin level between 5.5 and 10.5 g/dL, confirmed by an average of at least two

measurements taken at least 7 days apart during the screening period.

If receiving hydroxyurea, the dose must have been stable for at least 90 days before

randomization. A 90-day washout period is required for patients who have discontinued

hydroxyurea.

Exclusion Criteria (Sickle Cell Disease - NCT06924970):[2]
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Receiving regularly scheduled red blood cell transfusions.

More than 10 sickle cell pain crises in the 12 months prior to providing informed consent.

Use of anabolic steroids within 4 weeks of randomization (testosterone replacement therapy

for hypogonadism is permitted if the dose is stable for at least 10 weeks).

Hospitalization for a sickle cell pain crisis or other vaso-occlusive event within 14 days of

providing informed consent or randomization.

Inclusion Criteria (Myelodysplastic Syndromes - NCT05490446):[6]

Hemoglobin concentration below 11.0 g/dL during the 4-week screening period.

Eastern Cooperative Oncology Group (ECOG) Performance Status of 0, 1, or 2.

If receiving iron chelation therapy, the dose must have been stable for at least 56 days

before the first dose of the study drug.

Study Design and Treatment Allocation
Sickle Cell Disease (NCT06924970):

This is a randomized, double-blind, placebo-controlled, dose-finding study. Participants are

randomly assigned to one of four treatment arms: 2.5 mg Tebapivat, 5.0 mg Tebapivat, 7.5 mg

Tebapivat, or a matched placebo, all administered orally once daily for a 12-week double-blind

period.[2] Following this, eligible participants may enter a 52-week open-label extension period

where they will receive the same dose of Tebapivat they were assigned to during the double-

blind phase.[1][2]

Myelodysplastic Syndromes (NCT05490446):

This study consists of two parts: a Phase 2a proof-of-concept and a Phase 2b dose-evaluation.

In Phase 2a, participants received 5 mg of Tebapivat orally once daily. In Phase 2b, the

efficacy of three different dose levels of Tebapivat is being evaluated.[5]

Experimental Workflow
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The following diagram outlines the typical workflow for a patient participating in a Tebapivat
clinical trial.

Screening Period
(Informed Consent, Eligibility Assessment,

Baseline Measurements)

Randomization
(for placebo-controlled trials)

Treatment Period
(Double-Blind or Open-Label)

- Drug Administration
- Regular Monitoring

- Efficacy & Safety Assessments

Open-Label Extension
(Optional)

Eligible Participants

End of Treatment / Follow-up

Click to download full resolution via product page

Generalized Experimental Workflow for Tebapivat Clinical Trials.

Efficacy and Safety Assessments
Primary Efficacy Endpoints:

Sickle Cell Disease (NCT06924970): The primary purpose is to compare the effect of

Tebapivat versus placebo on anemia and to evaluate the dose-response for hemoglobin

(Hb) levels.[1]
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Myelodysplastic Syndromes (NCT05490446): In Phase 2b, the primary endpoint is

transfusion independence, defined as being transfusion-free for at least 8 consecutive

weeks.[7]

Pharmacodynamic Assessments:

In the Phase 1 study in SCD (NCT04536792), pharmacodynamic markers included changes

in ATP and 2,3-DPG levels from baseline.[4] At Day 28, the 5 mg cohort showed a mean

percent increase in ATP of 67.8% and a mean percent reduction in 2,3-DPG of 29.44%.[4]

Markers of hemolysis (lactate dehydrogenase and bilirubin) and erythropoiesis

(reticulocytes) were also monitored.[4]

Safety Monitoring:

Adverse events are monitored and recorded throughout the clinical trials. In a study of a

similar pyruvate kinase activator, mitapivat, serious adverse reactions included atrial

fibrillation, gastroenteritis, rib fracture, and musculoskeletal pain.[13] The most common

adverse reactions were decreased estrone (in males), increased urate, back pain, decreased

estradiol (in males), and arthralgia.[13]

Pharmacokinetic Analysis
Pharmacokinetic parameters of Tebapivat are assessed to understand its absorption,

distribution, metabolism, and excretion. This information is crucial for dose selection and

understanding the drug's behavior in the body.[4][13]

These application notes are intended to provide a comprehensive overview for research

purposes. For complete and detailed information, please refer to the specific clinical trial

protocols and publications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.targetedonc.com/view/tebapivat-scores-fda-orphan-drug-designation-in-mds-associated-anemia
https://ashpublications.org/blood/article/144/Supplement%201/2496/533222/Results-from-a-Phase-1-Study-to-Assess-the-Safety
https://ashpublications.org/blood/article/144/Supplement%201/2496/533222/Results-from-a-Phase-1-Study-to-Assess-the-Safety
https://ashpublications.org/blood/article/144/Supplement%201/2496/533222/Results-from-a-Phase-1-Study-to-Assess-the-Safety
https://www.globenewswire.com/news-release/2024/11/05/2974997/31990/en/Agios-to-Present-New-Data-on-Mitapivat-and-Tebapivat-in-Rare-Blood-Disorders-at-66th-ASH-Annual-Meeting-and-Exposition.html
https://www.globenewswire.com/news-release/2024/11/05/2974997/31990/en/Agios-to-Present-New-Data-on-Mitapivat-and-Tebapivat-in-Rare-Blood-Disorders-at-66th-ASH-Annual-Meeting-and-Exposition.html
https://www.benchchem.com/product/b15144790?utm_src=pdf-body
https://ashpublications.org/blood/article/144/Supplement%201/2496/533222/Results-from-a-Phase-1-Study-to-Assess-the-Safety
https://www.globenewswire.com/news-release/2024/11/05/2974997/31990/en/Agios-to-Present-New-Data-on-Mitapivat-and-Tebapivat-in-Rare-Blood-Disorders-at-66th-ASH-Annual-Meeting-and-Exposition.html
https://www.benchchem.com/product/b15144790?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15144790?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. ClinicalTrials.gov [clinicaltrials.gov]

2. A Dose-Finding Study of Tebapivat to Assess Efficacy, and Safety in Participants With
Sickle Cell Disease (SCD) [ctv.veeva.com]

3. ClinConnect | A Dose-Finding Study of Tebapivat to Assess Efficacy, [clinconnect.io]

4. ashpublications.org [ashpublications.org]

5. onclive.com [onclive.com]

6. ClinicalTrials.gov [clinicaltrials.gov]

7. targetedonc.com [targetedonc.com]

8. go.drugbank.com [go.drugbank.com]

9. docs.publicnow.com [docs.publicnow.com]

10. Pyruvate kinase activators: targeting red cell metabolism in sickle cell disease - PubMed
[pubmed.ncbi.nlm.nih.gov]

11. Pyruvate kinase activators: targeting red cell metabolism in sickle cell disease - PMC
[pmc.ncbi.nlm.nih.gov]

12. ashpublications.org [ashpublications.org]

13. Agios to Present New Data on Mitapivat and Tebapivat in [globenewswire.com]

To cite this document: BenchChem. [Tebapivat in Clinical Trials: Application Notes and
Protocols for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15144790#tebapivat-dosage-and-administration-in-
clinical-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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